molecular formula C13H20O2S2 B3038923 3-(Butylsulfinyl)-2-(phenylsulfanyl)-1-propanol CAS No. 93247-85-9

3-(Butylsulfinyl)-2-(phenylsulfanyl)-1-propanol

Cat. No.: B3038923
CAS No.: 93247-85-9
M. Wt: 272.4 g/mol
InChI Key: PSHJCCNDTHEWDW-UHFFFAOYSA-N
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Description

3-(Butylsulfinyl)-2-(phenylsulfanyl)-1-propanol is an organic compound characterized by the presence of both sulfinyl and sulfanyl functional groups attached to a propanol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Butylsulfinyl)-2-(phenylsulfanyl)-1-propanol typically involves the following steps:

    Formation of the Sulfinyl Group: The butyl group is introduced to the sulfinyl moiety through a reaction with butyl sulfoxide.

    Introduction of the Sulfanyl Group: The phenylsulfanyl group is added via a nucleophilic substitution reaction, where a phenylthiol reacts with an appropriate electrophile.

    Formation of the Propanol Backbone: The final step involves the formation of the propanol backbone through a series of reduction and substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using optimized conditions to ensure high yield and purity. Common industrial methods include:

    Catalytic Reduction: Using catalysts to facilitate the reduction steps.

    Continuous Flow Reactors: To maintain consistent reaction conditions and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(Butylsulfinyl)-2-(phenylsulfanyl)-1-propanol undergoes various chemical reactions, including:

    Oxidation: The sulfinyl group can be oxidized to a sulfone.

    Reduction: The sulfanyl group can be reduced to a thiol.

    Substitution: Both the sulfinyl and sulfanyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.

    Reducing Agents: Lithium aluminum hydride or sodium borohydride for reduction reactions.

    Nucleophiles: Thiols or amines for substitution reactions.

Major Products

    Oxidation: Produces sulfone derivatives.

    Reduction: Produces thiol derivatives.

    Substitution: Produces various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(Butylsulfinyl)-2-(phenylsulfanyl)-1-propanol has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.

    Medicinal Chemistry: Investigated for potential therapeutic properties due to its unique functional groups.

    Material Science: Used in the development of novel materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 3-(Butylsulfinyl)-2-(phenylsulfanyl)-1-propanol involves interactions with various molecular targets:

    Molecular Targets: The sulfinyl and sulfanyl groups can interact with enzymes and proteins, potentially inhibiting or modifying their activity.

    Pathways Involved: The compound may affect oxidative stress pathways due to its ability to undergo oxidation and reduction reactions.

Comparison with Similar Compounds

Similar Compounds

    3-(Butylsulfonyl)-2-(phenylsulfanyl)-1-propanol: Similar structure but with a sulfonyl group instead of a sulfinyl group.

    3-(Butylsulfinyl)-2-(phenylthio)-1-propanol: Similar structure but with a thio group instead of a sulfanyl group.

Properties

IUPAC Name

3-butylsulfinyl-2-phenylsulfanylpropan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20O2S2/c1-2-3-9-17(15)11-13(10-14)16-12-7-5-4-6-8-12/h4-8,13-14H,2-3,9-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSHJCCNDTHEWDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCS(=O)CC(CO)SC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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